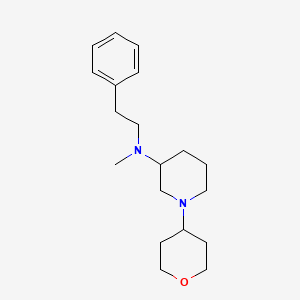
N-methyl-N-(2-phenylethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-phenylethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine, commonly known as MPTP, is a chemical compound that has been extensively used in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine. Due to its unique structure, MPTP has been used to study the mechanisms of action of dopamine in the brain.
Mécanisme D'action
MPTP is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity is characterized by the selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as a research tool. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This allows researchers to study the mechanisms of action of dopamine in the brain and test potential treatments for Parkinson's disease. However, MPTP has several limitations as well. It is a potent neurotoxin that can cause irreversible damage to the brain. Additionally, the use of MPTP in animal models of Parkinson's disease has been criticized for not fully replicating the complexity of the human disease.
Orientations Futures
Future research on MPTP should focus on developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers should investigate the potential use of MPTP as a tool for studying other neurological disorders that involve dopaminergic dysfunction, such as schizophrenia and addiction. Finally, new treatments for Parkinson's disease should be developed that target the underlying mechanisms of MPTP-induced neurotoxicity.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of N-methyl-4-piperidone with 2-phenylethylamine in the presence of sodium borohydride. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to yield MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to study the mechanisms of action of dopamine in the brain. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. This has made MPTP a valuable tool in studying the etiology and treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-methyl-1-(oxan-4-yl)-N-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-20(13-9-17-6-3-2-4-7-17)19-8-5-12-21(16-19)18-10-14-22-15-11-18/h2-4,6-7,18-19H,5,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPFUHMBKCUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-2-[(2-furylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B6024520.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6024521.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-cyclopentyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6024535.png)
![1-(cyclohexylmethyl)-5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6024541.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6024561.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B6024566.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-4-(3-nitrophenyl)azetidin-2-one](/img/structure/B6024591.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)